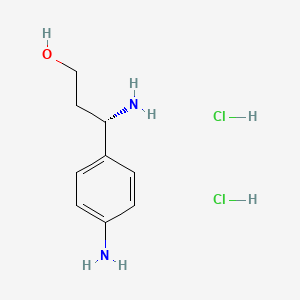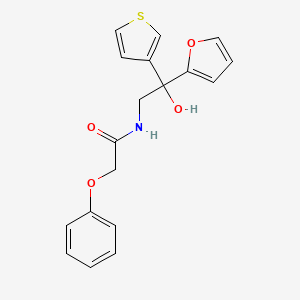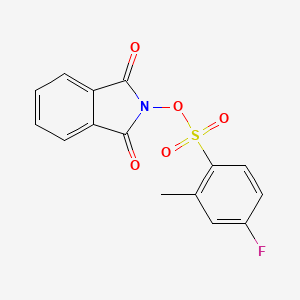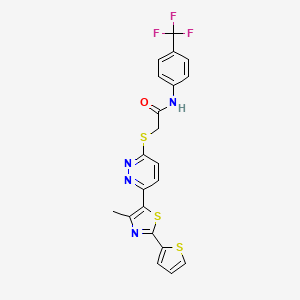
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide, also known as CAY10585, is a novel compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling.
Wirkmechanismus
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide functions as a potent and selective inhibitor of CK1δ, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK1δ regulates the stability and activity of various proteins by phosphorylating them. N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide inhibits CK1δ by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to have significant biochemical and physiological effects on various cellular processes. It modulates the circadian rhythm by regulating the stability of PER2 protein, which is essential for maintaining the circadian clock. N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has also been shown to regulate the DNA damage response by regulating the phosphorylation of p53, a tumor suppressor protein. Furthermore, N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to regulate the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, making it suitable for studying the role of CK1δ in various cellular processes. It has also been optimized for high yield and purity, making it suitable for biochemical and physiological studies. However, N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has some limitations for lab experiments. It is relatively expensive compared to other compounds, and it has limited solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has opened up new avenues for scientific research in various fields, including circadian rhythm regulation, DNA damage response, and Wnt signaling. There are several future directions for research on N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide. Firstly, it can be used to study the role of CK1δ in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Secondly, it can be used to develop new therapeutic agents that target CK1δ for the treatment of various diseases. Finally, it can be used to study the mechanism of action of other protein kinases and their substrates, which can provide insights into the regulation of various cellular processes.
Synthesemethoden
The synthesis of N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide involves a multi-step process that begins with the reaction of 3-methylcyclohexanone with malononitrile to form the corresponding cyanoester. The cyanoester is then subjected to a Knoevenagel condensation with 2-oxo-4-carboxyquinoline to yield the desired compound. The synthesis method of N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been optimized to ensure high yield and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been extensively used in scientific research to study the role of CK1δ in various cellular processes. It has been shown to modulate circadian rhythm by regulating the stability of PER2 protein, a key component of the circadian clock. N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has also been used to study the role of CK1δ in the DNA damage response, where it has been shown to regulate the phosphorylation of p53, a tumor suppressor protein. Furthermore, N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been used to investigate the role of CK1δ in Wnt signaling, a pathway that regulates cell proliferation and differentiation.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-6-5-9-19(11-13,12-20)21-18(24)15-10-17(23)22(2)16-8-4-3-7-14(15)16/h3-4,7-8,10,13H,5-6,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWCHBYTEXCJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC(=O)N(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2480468.png)

![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)
![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)

![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)


